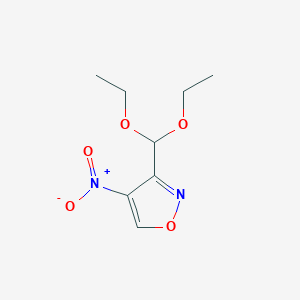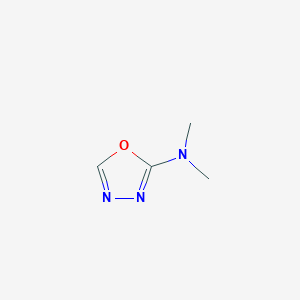![molecular formula C12H11N5 B12903634 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)- CAS No. 825630-38-4](/img/structure/B12903634.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure.
Preparation Methods
The synthesis of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods may utilize solvent- and catalyst-free synthesis under microwave-assisted conditions to enhance efficiency and yield .
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the development of new drugs due to its potential therapeutic properties. In medicinal chemistry, it has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it has applications in the synthesis of other heterocyclic compounds and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). This interaction can lead to the inhibition of cell proliferation and other biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives and related heterocyclic compounds. Similar compounds include imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which also exhibit significant biological activities and are used in drug development .
Properties
CAS No. |
825630-38-4 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-2-4-14-5-3-9/h2-8H,1H3,(H,13,15) |
InChI Key |
QOYMJIAHAAMFBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)

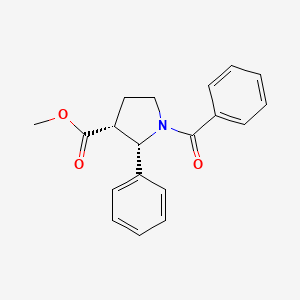
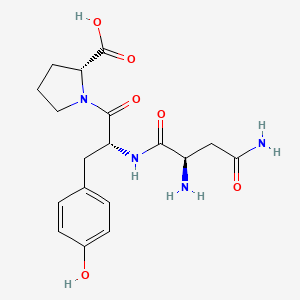
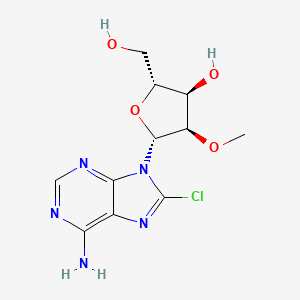


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
